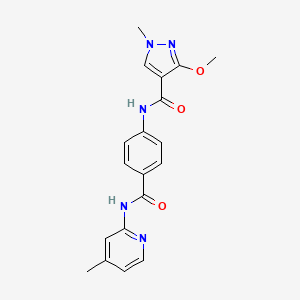
3-methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anticancer, antifungal, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical formula of the compound is C19H22N4O3, with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrazole ring, a methoxy group, and a pyridine derivative, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound.
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 40 µM against MCF7 breast cancer cells, indicating significant cytotoxicity .
- Case Studies : A study demonstrated that a related pyrazole derivative reduced cell viability in MCF7 cells with an IC50 of 39.70 µM, suggesting that modifications in the structure can enhance potency .
Antifungal Activity
The antifungal properties of the compound have also been investigated:
- In Vitro Assays : In vitro bioassays against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum revealed that some pyrazole derivatives exhibited over 50% inhibition at concentrations as low as 100 µg/mL . This suggests that structural features, including the pyridine moiety, may enhance antifungal activity.
- Comparison with Commercial Fungicides : The efficacy of these compounds was compared with commercial fungicides like carboxin and boscalid, showing superior activity in some instances .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented:
- Cytokine Inhibition : Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This indicates potential therapeutic applications in inflammatory diseases.
- Mechanistic Insights : The modulation of signaling pathways involved in inflammation suggests that these compounds can serve as lead candidates for developing anti-inflammatory drugs.
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
属性
IUPAC Name |
3-methoxy-1-methyl-N-[4-[(4-methylpyridin-2-yl)carbamoyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-8-9-20-16(10-12)22-17(25)13-4-6-14(7-5-13)21-18(26)15-11-24(2)23-19(15)27-3/h4-11H,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFEWPFERHNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














